molecular formula C24H20FN3O5S B11340715 (3-Fluorophenyl){4-[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(3-Fluorophenyl){4-[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11340715
M. Wt: 481.5 g/mol
InChI Key: HDJDQDXJKBXCBL-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazole derivative with 3-fluorobenzoyl piperazine under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine is unique due to the presence of the furan-2-yl group, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C24H20FN3O5S

Molecular Weight

481.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C24H20FN3O5S/c25-18-7-4-6-17(16-18)23(29)27-11-13-28(14-12-27)24-22(26-21(33-24)20-10-5-15-32-20)34(30,31)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2

InChI Key

HDJDQDXJKBXCBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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